molecular formula C8H3Cl3N2S B2855640 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole CAS No. 338407-85-5

5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole

Cat. No.: B2855640
CAS No.: 338407-85-5
M. Wt: 265.54
InChI Key: FFLPWKPHQPUGCS-UHFFFAOYSA-N
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Description

5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with chlorine and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole
  • 5-Bromo-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole
  • 5-Chloro-4-(2,4-difluorophenyl)-1,2,3-thiadiazole

Uniqueness

5-Chloro-4-(2,4-dichlorophenyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern and the presence of both chlorine and dichlorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

5-chloro-4-(2,4-dichlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2S/c9-4-1-2-5(6(10)3-4)7-8(11)14-13-12-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLPWKPHQPUGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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